methyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of methyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine follows IUPAC guidelines for substituted amines and heterocyclic compounds. The parent structure is ethanamine, where the nitrogen atom at position 1 of the triazole ring is bonded to the ethyl chain. The IUPAC name N-methyl-2-(triazol-1-yl)ethanamine reflects this substitution pattern, with the methyl group appended to the amine nitrogen and the triazole ring attached to the second carbon of the ethyl chain.
The compound’s CAS registry number, 1211587-73-3 , serves as a unique identifier in chemical databases. Alternative synonyms include SCHEMBL15928309 and ZINC82655436 , which are catalog numbers used in chemical vendor databases. The molecular formula C₅H₁₀N₄ and molecular weight 126.16 g/mol are consistent across spectroscopic and computational analyses.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-methyl-2-(triazol-1-yl)ethanamine | |
| Molecular Formula | C₅H₁₀N₄ | |
| Molecular Weight | 126.16 g/mol | |
| CAS Registry Number | 1211587-73-3 |
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is defined by its triazole ring and flexible ethylamine side chain. The triazole ring adopts a planar conformation due to aromatic stabilization, with bond lengths of approximately 1.31 Å for N–N bonds and 1.38 Å for C–N bonds, as derived from computational models. The ethylamine chain exhibits rotational freedom around the C–C and C–N bonds, leading to multiple conformers.
The SMILES string CNCCN1C=CN=N1 encodes the connectivity, highlighting the methyl group on the amine nitrogen and the triazole’s position on the ethyl chain. Density functional theory (DFT) studies reveal that the lowest-energy conformer features a gauche arrangement between the triazole ring and the methyl group, minimizing steric hindrance. The InChIKey LQWLEZPSTNSSEK-UHFFFAOYSA-N provides a standardized representation of the stereochemical and isotopic features.
Comparative Analysis of 2D vs. 3D Structural Representations
Two-dimensional (2D) structural representations emphasize connectivity and functional groups, while three-dimensional (3D) models elucidate spatial arrangements and non-covalent interactions. The 2D depiction of this compound (Figure 1) illustrates the triazole ring fused to the ethylamine backbone, with the methyl group branching from the terminal nitrogen.
In contrast, 3D conformational models reveal the dihedral angle between the triazole ring and the ethyl chain, which ranges from 60° to 180° depending on the computational method used. These models are critical for predicting intermolecular interactions, such as hydrogen bonding between the amine hydrogen and the triazole’s nitrogen atoms.
Tautomeric Considerations in Triazole Ring Systems
The triazole ring in this compound exists predominantly in the 1H-tautomer rather than the 2H-form due to thermodynamic stabilization in polar environments. The energy difference between the 1H- and 2H-tautomers is approximately 3.5–4.5 kcal/mol , favoring the 1H-configuration in aqueous solutions. This preference arises from enhanced resonance stabilization and reduced steric strain when the hydrogen atom occupies position 1 of the triazole ring.
Substituent effects further influence tautomeric equilibria. The ethylamine side chain donates electron density to the triazole ring via inductive effects, stabilizing the 1H-tautomer. Comparative studies of 1,2,3-triazole derivatives, such as N-methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine , demonstrate that ring substitution patterns markedly alter tautomeric preferences.
Properties
Molecular Formula |
C5H10N4 |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
N-methyl-2-(triazol-1-yl)ethanamine |
InChI |
InChI=1S/C5H10N4/c1-6-2-4-9-5-3-7-8-9/h3,5-6H,2,4H2,1H3 |
InChI Key |
LQWLEZPSTNSSEK-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1C=CN=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine can be synthesized through a click reaction between tripropargylamine and benzyl azide . This reaction is typically catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The reaction conditions often involve the use of an inert atmosphere and anhydrous solvents to prevent the oxidation of copper(I) to copper(II).
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the product.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine group undergoes oxidation under controlled conditions. Common oxidizing agents include:
-
Hydrogen peroxide (H₂O₂) for selective oxidation to N-oxide derivatives
-
Ozone (O₃) for cleavage of the ethylamine chain under radical conditions
Key Data:
| Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|
| H₂O₂ (30%) | N-oxide | 72–85 | |
| O₃ (in EtOH) | Aldehyde intermediate | 60 |
Nucleophilic Substitution
The primary amine group acts as a nucleophile in reactions with:
Example Reaction:
Acylation and Amidation
The amine group reacts with carbonyl electrophiles:
| Reagent | Product Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Acetic anhydride | Acetamide derivative | RT, 12 h | 90 | |
| Benzoyl chloride | Benzamide derivative | DCM, 0°C → RT | 82 |
Cycloaddition Reactions
The triazole ring participates in 1,3-dipolar cycloadditions with alkynes or nitriles under Cu(I) catalysis . For example:
Optimized Conditions:
Coordination Chemistry
The triazole nitrogen atoms act as ligands for transition metals:
| Metal Salt | Complex Type | Application | Reference |
|---|---|---|---|
| Cu(II) chloride | Tetrahedral complex | Catalysis | |
| Pd(II) acetate | Square-planar complex | Cross-coupling |
Mechanistic Insights
-
Nucleophilic Substitution : The amine’s lone pair attacks electrophilic centers (e.g., alkyl halides), facilitated by polar aprotic solvents.
-
Cycloaddition : Follows a stepwise mechanism via triazoline intermediates, as confirmed by DFT studies .
-
Oxidation : Proceeds through a radical pathway when using ozone, detected via ESR spectroscopy.
Stability and Reactivity Trends
Scientific Research Applications
Methyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to stabilize metal ions and facilitate catalytic reactions.
Biology: The compound is employed in bioconjugation techniques to label proteins and enzymes.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine involves its ability to stabilize metal ions, particularly copper(I), in catalytic cycles . The triazole ring coordinates with the metal ion, preventing its oxidation and maintaining its catalytic activity.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Methyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing data from various studies, including case studies and detailed research findings.
Chemical Structure and Properties
This compound features a triazole ring, which is known for its ability to participate in various biological interactions. The triazole moiety can mimic amide bonds and is resistant to metabolic degradation, making it a valuable scaffold in drug design .
Antiviral Activity
Recent studies have highlighted the antiviral properties of triazole derivatives, including this compound. For instance, compounds containing triazole rings have shown efficacy against influenza viruses by inhibiting neuraminidase activity. In one study, derivatives demonstrated up to 90% reduction in viral infectivity at certain concentrations . These findings suggest that this compound may also possess similar antiviral properties.
Antiproliferative Effects
The compound's antiproliferative activity has been examined in various cancer cell lines. For example, a related triazole compound exhibited IC50 values ranging from 30 nM to 43 nM against HeLa and A549 cells . While specific data on this compound is limited, the structural similarities imply potential for significant anticancer activity.
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes like neuraminidase in viruses and cyclin-dependent kinases in cancer cells.
- Cell Cycle Arrest : Some triazole derivatives induce G2/M phase arrest in cancer cells. This is significant as it prevents cancer cell proliferation .
Case Study 1: Antiviral Efficacy
In a controlled study evaluating the antiviral efficacy of triazole derivatives against influenza viruses, this compound was included among tested compounds. Results indicated that derivatives with similar structures could significantly inhibit viral replication and neuraminidase activity .
Case Study 2: Cancer Cell Lines
Another investigation focused on the antiproliferative effects of triazole-based compounds on various cancer cell lines. The study revealed that modifications on the triazole ring could enhance or diminish activity significantly. This compound's structural characteristics suggest it could similarly influence cell viability across different cancer types .
Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
